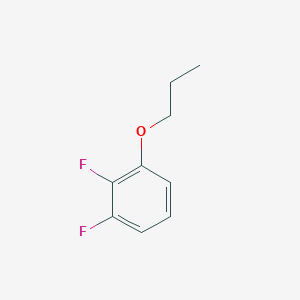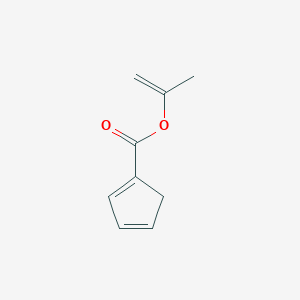![molecular formula C30H64O8Si4 B054252 (1S,3R,9R,11S)-5,5,7,7,13,13,15,15-octa(propan-2-yl)-4,6,8,12,14,16-hexaoxa-5,7,13,15-tetrasilatricyclo[9.5.0.03,9]hexadecane-2,10-diol CAS No. 123270-13-3](/img/structure/B54252.png)
(1S,3R,9R,11S)-5,5,7,7,13,13,15,15-octa(propan-2-yl)-4,6,8,12,14,16-hexaoxa-5,7,13,15-tetrasilatricyclo[9.5.0.03,9]hexadecane-2,10-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6:3,4-Di-O-(tetraisopropyl-1,3-disiloxanediyl)-myo-inositol is a complex organic compound derived from myo-inositol, a type of sugar alcohol This compound is characterized by the presence of tetraisopropyl-1,3-disiloxanediyl groups attached to the myo-inositol core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,6:3,4-Di-O-(tetraisopropyl-1,3-disiloxanediyl)-myo-inositol typically involves the protection of hydroxyl groups on the myo-inositol molecule. The process begins with the selective protection of the 1,6 and 3,4 positions using tetraisopropyl-1,3-disiloxanediyl groups. This is achieved through a series of reactions involving silylation agents under controlled conditions. The reaction conditions often include the use of anhydrous solvents, such as tetrahydrofuran (THF), and catalysts like imidazole to facilitate the silylation process.
Industrial Production Methods: While the compound is primarily synthesized in research laboratories, industrial production methods would likely involve scaling up the laboratory procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1,6:3,4-Di-O-(tetraisopropyl-1,3-disiloxanediyl)-myo-inositol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: The silyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Halides (e.g., bromides, chlorides), alkoxides, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,6:3,4-Di-O-(tetraisopropyl-1,3-disiloxanediyl)-myo-inositol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the study of stereochemistry and reaction mechanisms.
Biology: Investigated for its potential role in cellular signaling pathways due to its structural similarity to inositol phosphates, which are important secondary messengers.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting inositol-related pathways.
Industry: Potential use in the development of novel materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,6:3,4-Di-O-(tetraisopropyl-1,3-disiloxanediyl)-myo-inositol is largely dependent on its interactions with molecular targets. In biological systems, it may interact with enzymes and receptors involved in inositol signaling pathways. The compound’s silyl groups can also influence its reactivity and interactions with other molecules, potentially affecting its biological activity.
Comparaison Avec Des Composés Similaires
- 1,2:5,6-Di-O-(tetraisopropyl-1,3-disiloxanediyl)-myo-inositol
- 1,3:4,5-Di-O-(tetraisopropyl-1,3-disiloxanediyl)-myo-inositol
Comparison: 1,6:3,4-Di-O-(tetraisopropyl-1,3-disiloxanediyl)-myo-inositol is unique due to the specific positioning of the silyl groups, which can influence its chemical reactivity and biological interactions. Compared to similar compounds, it may exhibit different stereochemical properties and reactivity patterns, making it a valuable compound for studying the effects of structural variations on chemical and biological behavior.
Propriétés
Numéro CAS |
123270-13-3 |
|---|---|
Formule moléculaire |
C30H64O8Si4 |
Poids moléculaire |
665.2 g/mol |
Nom IUPAC |
(1R,3S,9S,11R)-5,5,7,7,13,13,15,15-octa(propan-2-yl)-4,6,8,12,14,16-hexaoxa-5,7,13,15-tetrasilatricyclo[9.5.0.03,9]hexadecane-2,10-diol |
InChI |
InChI=1S/C30H64O8Si4/c1-17(2)39(18(3)4)33-27-25(31)29-30(26(32)28(27)34-40(37-39,19(5)6)20(7)8)36-42(23(13)14,24(15)16)38-41(35-29,21(9)10)22(11)12/h17-32H,1-16H3/t25?,26?,27-,28-,29+,30+ |
Clé InChI |
HUTZIUSFMYKECY-FTHDWXFLSA-N |
SMILES |
CC(C)[Si]1(OC2C(C3C(C(C2O[Si](O1)(C(C)C)C(C)C)O)O[Si](O[Si](O3)(C(C)C)C(C)C)(C(C)C)C(C)C)O)C(C)C |
SMILES isomérique |
CC(C)[Si]1(O[C@@H]2[C@H](C([C@@H]3[C@@H](C2O)O[Si](O[Si](O3)(C(C)C)C(C)C)(C(C)C)C(C)C)O)O[Si](O1)(C(C)C)C(C)C)C(C)C |
SMILES canonique |
CC(C)[Si]1(OC2C(C3C(C(C2O[Si](O1)(C(C)C)C(C)C)O)O[Si](O[Si](O3)(C(C)C)C(C)C)(C(C)C)C(C)C)O)C(C)C |
Synonymes |
1,6:3,4-DI-O-(TETRAISOPROPYL-1,3-DISILOXANEDIYL)-MYO-INOSITOL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[2-[3-(Acetyloxy)-7-methoxy-1-naphthalenyl]ethyl]acetamide](/img/structure/B54184.png)
![N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide](/img/structure/B54187.png)


![3-[4-(4-Nitrophenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B54195.png)



